N(6)-Formyl-L-lysine

Epigenetics Histone Code Mass Spectrometry

N(6)-Formyl-L-lysine (CAS 1190-48-3), also known as Nε-formyllysine, is a non-proteinogenic L-α-amino acid. It is an N6-formyl derivative of L-lysine, belonging to the formamide class of organic compounds.

Molecular Formula C7H14N2O3
Molecular Weight 174.20 g/mol
CAS No. 1190-48-3
Cat. No. B073602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(6)-Formyl-L-lysine
CAS1190-48-3
SynonymsN(6)-formyllysine
N(epsilon)-formyllysine
Molecular FormulaC7H14N2O3
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC(CCNC=O)CC(C(=O)O)N
InChIInChI=1S/C7H14N2O3/c8-6(7(11)12)3-1-2-4-9-5-10/h5-6H,1-4,8H2,(H,9,10)(H,11,12)
InChIKeyKLPJXDPPMSJWKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N(6)-Formyl-L-lysine (CAS 1190-48-3): A Non-Proteinogenic Amino Acid for Epigenetic & Biomarker Research


N(6)-Formyl-L-lysine (CAS 1190-48-3), also known as Nε-formyllysine, is a non-proteinogenic L-α-amino acid [1]. It is an N6-formyl derivative of L-lysine, belonging to the formamide class of organic compounds [2]. This compound is a critical post-translational modification (PTM) on histones and a chemical homolog of N6-acetyllysine, formed through the reaction of lysine with formaldehyde or 3′-formylphosphate residues from oxidized DNA [3].

Why N(6)-Formyl-L-lysine Cannot Be Replaced by Generic Lysine Analogs in PTM and Biomarker Studies


N(6)-acetyllysine and N(6)-methyllysine analogs do not recapitulate the unique biochemical behavior of N(6)-formyllysine. Quantitative mass spectrometry reveals that N(6)-formyllysine possesses a distinct abundance profile across histone classes compared to acetylated and methylated lysine variants [1]. Crucially, unlike the dynamic, enzyme-regulated turnover of acetylated and methylated marks, N(6)-formyllysine adducts formed from formaldehyde are refractory to removal by histone deacetylases (HDACs), including class I, II, and the class III sirtuin SIRT1 [1]. This evidence confirms that substituting N(6)-formyl-L-lysine with other acylated or methylated lysine derivatives will produce fundamentally different, non-physiological outcomes in epigenetic and biomarker assays.

Quantitative Differentiation of N(6)-Formyl-L-lysine from Closest Lysine Modification Analogs


N(6)-Formyl-L-lysine Exhibits a Unique Histone Abundance Profile Distinct from Acetyl and Methyl Marks

In a direct head-to-head LC-MS/MS quantification of all N6-methyl-, -acetyl-, and -formyl-lysine modifications in purified histone proteins from human TK6 lymphoblastoid cells, N(6)-formyllysine displayed a narrow, evenly distributed abundance of 1–4 modifications per 10⁴ lysines across all histone classes. This contrasted sharply with the broad, highly variable ranges observed for N6-acetyllysine (1.5–380 per 10⁴ lysines), N6-mono-methyllysine (5–870 per 10⁴ lysines), N6-di-methyllysine (0–1,400 per 10⁴ lysines), and N6-tri-methyllysine (0–390 per 10⁴ lysines) [1].

Epigenetics Histone Code Mass Spectrometry Post-Translational Modification Lysine Modification

N(6)-Formyl-L-lysine Is Refractory to Histone Deacetylases, Unlike Acetylated Lysine Controls

In a head-to-head enzymatic assay, a peptide substrate bearing N(6)-formyllysine was incubated with the class III histone deacetylase SIRT1. The SIRT1 enzyme displayed only minimal activity (<10%) on the formylated peptide substrate, in stark contrast to robust deacetylase activity observed on the corresponding N(6)-acetyllysine peptide. Furthermore, neither class I nor class II HDAC inhibitors (e.g., trichostatin A) affected endogenous N(6)-formyllysine levels in TK6 cells [1].

Epigenetics Histone Deacetylase SIRT1 Enzyme Resistance Functional Selectivity

Origin Specificity: N6-Formyllysine Formation Is Driven by Formaldehyde and Oxidative Stress, Not Lysine Demethylation

Isotopic labeling with [¹³C,²H₂]-formaldehyde in TK6 cells demonstrated that the primary source of N6-formyllysine is direct chemical reaction with formaldehyde, a product of oxidative stress metabolism. Simultaneously, heavy methyl labeling via L-methionine-([¹³C,²H₃]-methyl) revealed that lysine demethylation does NOT contribute to N6-formyllysine formation in histones. This establishes a clear biochemical origin distinct from methyllysine metabolism [1].

Mechanism of Action Formaldehyde Oxidative Stress Metabolic Tracing Isotope Labeling

Tissue-Specific Accumulation and Quantitative Kinetics Confirm N(6)-Formyl-L-lysine as a Superior Formaldehyde Exposure Biomarker

In a 28-day inhalation study in rats exposed to 2 ppm [¹³C₂H₂]-formaldehyde, exogenous N6-formyllysine adducts accumulated specifically in nasal epithelium and trachea, with a 2-fold increase over endogenous levels after 3 weeks. Crucially, no exogenous adducts were detected in distant tissues (lung, bone marrow, white blood cells). Post-exposure, adducts exhibited a biexponential decay with half-lives of ~25 h (fast phase) and ~182 h (slow phase) in cytoplasmic proteins [1]. This tissue-specific kinetics profile is not matched by other common formaldehyde adduct biomarkers.

Toxicology Biomarker Formaldehyde Pharmacokinetics In Vivo Dosimetry

N(6)-Formyl-L-lysine Acts as a Stable, Non-Enzymatic Lysine Adduct in Maillard and Advanced Glycation Endproduct Research

N(6)-formyllysine has been identified as a predominant amide-type advanced glycation endproduct (AGE) in bovine milk proteome studies, where it was the main formyllysine species detected among lysine-derived AGEs [1]. In controlled Maillard reaction studies, N(6)-formyllysine formation was specifically traced on distinct peptide lysine residues, alongside N(ε)-carboxymethyllysine (CML), providing a defined chemical endpoint distinct from the reversible Amadori product that dominates many glycation studies [2]. This quantitative structural identifiability is not achievable with less defined glycation standards.

Food Chemistry Maillard Reaction Advanced Glycation Endproducts Proteomics Reference Standard

High-Impact Application Scenarios for N(6)-Formyl-L-lysine (CAS 1190-48-3) Procurement


Quantitative Internal Standard for Histone PTM LC-MS/MS Profiling

The unique abundance profile of 1–4 modifications per 10⁴ lysines across all histone classes, directly contrasted with high-variability acetyl and methyl marks in the 2013 Edrissi et al. study [1], positions N(6)-Formyl-L-lysine as an ideal quantitative internal standard for targeted histone PTM mass spectrometry. Its narrow dynamic range ensures precise calibration and minimizes matrix effects that arise when using acetyllysine or methyllysine standards with vastly different physiochemical properties.

HDAC Activity Assay Development Using a Deformylase-Resistant Control

Given its demonstrated refractoriness to class I, II, and III HDACs (with SIRT1 yielding <10% activity on formylated peptide versus robust activity on acetylated peptide) [1], N(6)-Formyl-L-lysine enables the construction of negative control substrates for HDAC inhibitor screening. Researchers can use formyllysine peptides alongside acetyllysine peptides to discriminate genuine HDAC catalytic activity from non-specific degradation or assay interference.

Formaldehyde Exposure Biomonitoring in Occupational and Environmental Health Studies

The tissue-specific accumulation (nasal epithelium only, not lung or bone marrow) and the dual-phase biexponential decay kinetics (t₁/₂ ≈ 25 h and 182 h in cytoplasmic proteins) established in the 2017 rat inhalation dosimetry study [1] make N(6)-Formyl-L-lysine the preferred analytical standard for LC-MS/MS-based biomonitoring of formaldehyde. Laboratories can use this compound to generate calibration curves that enable precise estimation of recent and cumulative formaldehyde exposure from a single nasal or respiratory tissue biopsy.

Advanced Glycation Endproduct (AGE) Reference Standard for Food Quality Control

N(6)-Formyl-L-lysine has been identified as the primary amide-AGE in processed bovine milk proteomes [1] and as a specific terminal product in Maillard peptide model systems [2]. Food quality laboratories requiring absolute quantification of thermally induced protein damage can employ N(6)-Formyl-L-lysine as a chromatographic reference standard, bypassing the quantification challenges posed by the structurally heterogeneous Amadori product pool.

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